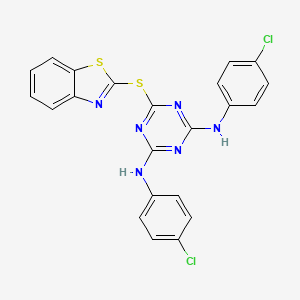![molecular formula C27H23ClN2O3S B11627341 N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-phenylbenzenesulfonamide](/img/structure/B11627341.png)
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-phenylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(9H-カルバゾール-9-イル)-2-ヒドロキシプロピル]-4-クロロ-N-フェニルベンゼンスルホンアミドは、カルバゾール部分、ヒドロキシプロピル基、およびベンゼンスルホンアミド構造を特徴とする複雑な有機化合物です。
2. 製法
合成ルートと反応条件: N-[3-(9H-カルバゾール-9-イル)-2-ヒドロキシプロピル]-4-クロロ-N-フェニルベンゼンスルホンアミドの合成には、通常、複数のステップが関与します。一般的なアプローチには、次の手順が含まれます。
カルバゾール誘導体の形成: カルバゾール部分は、ヒドロキシプロピル基で官能化されます。これは、カルバゾールと適切なヒドロキシプロピルハライドを塩基性条件下で反応させることで実現できます。
スルホンアミド形成: 官能化されたカルバゾールは、次に、トリエチルアミンなどの塩基の存在下で、4-クロロ-N-フェニルベンゼンスルホニルクロリドと反応させます。このステップでスルホンアミド結合が形成されます。
工業生産方法: この化合物の工業生産方法は、上記の合成ルートを最適化して、高収率と高純度を確保することに重点を置く可能性があります。これには、連続フロー反応器の使用、高度な精製技術、および厳格な品質管理対策が含まれます。
反応の種類:
酸化: この化合物は、特にカルバゾール部分で酸化反応を起こす可能性があり、カルバゾールキノン誘導体の形成につながります。
還元: 還元反応は、スルホンアミド基で起こり、それをアミンに変換する可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用できます。
置換: アミンやチオールなどの求核剤を、多くの場合、塩基性条件下で置換反応に使用できます。
主要な生成物:
酸化: カルバゾールキノン誘導体。
還元: アミン。
置換: さまざまな置換ベンゼンスルホンアミド。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-CHLORO-N-PHENYLBENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of the Carbazole Derivative: The carbazole moiety is often synthesized through a series of reactions starting from carbazole. This may involve nitration, reduction, and substitution reactions to introduce the desired functional groups.
Attachment of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the carbazole derivative is replaced by a hydroxypropyl group.
Introduction of the Chlorophenyl Group: The chlorophenyl group is typically introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a chlorophenylboronic acid or chlorophenyl halide.
Formation of the Sulfonamide Group: The final step involves the formation of the sulfonamide group, which can be achieved by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-CHLORO-N-PHENYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: The carbazole moiety can undergo coupling reactions to form larger conjugated systems.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Coupling Reactions: Palladium-catalyzed coupling reactions often use reagents like palladium acetate (Pd(OAc)2) and phosphine ligands.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group would yield a carbonyl-containing compound, while reduction of nitro groups would yield amines.
科学的研究の応用
N-[3-(9H-カルバゾール-9-イル)-2-ヒドロキシプロピル]-4-クロロ-N-フェニルベンゼンスルホンアミドは、いくつかの科学研究に応用されています。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
医学: 既知の生物活性化合物との構造的類似性から、治療薬としての可能性について調査されています。
産業: 有機発光ダイオード(OLED)や有機太陽電池などの有機電子材料の開発で利用されています。
作用機序
N-[3-(9H-カルバゾール-9-イル)-2-ヒドロキシプロピル]-4-クロロ-N-フェニルベンゼンスルホンアミドの作用機序には、特定の分子標的との相互作用が含まれます。カルバゾール部分はπ-πスタッキング相互作用に関与することができ、一方スルホンアミド基は生物学的標的と水素結合を形成することができます。これらの相互作用は、酵素や受容体の活性を調節し、さまざまな生物学的効果につながります。
類似の化合物:
- N-(3-(9H-カルバゾール-9-イル)-2-ヒドロキシプロピル)-4-メチル-N-(2-ナフチル)ベンゼンスルホンアミド
- N-[3-(9H-カルバゾール-9-イル)-2-ヒドロキシプロピル]-N-(4-メトキシフェニル)-4-メチルベンゼンスルホンアミド
- N-(3-(9H-カルバゾール-9-イル)-2-ヒドロキシプロピル)-4-メチル-N-(4-メチルフェニル)ベンゼンスルホンアミド
比較: N-[3-(9H-カルバゾール-9-イル)-2-ヒドロキシプロピル]-4-クロロ-N-フェニルベンゼンスルホンアミドは、ベンゼン環にクロロ基が存在することで、その反応性と相互作用に影響を与えるため、ユニークです。このクロロ基は、さらなる官能化の部位となり、この化合物をさまざまな用途に適した汎用性の高いものにします。
類似化合物との比較
Similar Compounds
Poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide]: This polymer shares the carbazole moiety and is used in similar applications, such as organic electronics.
3,3′-Di(9H-carbazol-9-yl)-1,1′-biphenyl: Another carbazole-based compound used in OLEDs and other electronic devices.
Uniqueness
N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-CHLORO-N-PHENYLBENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which provide a balance of electronic properties, chemical reactivity, and potential biological activity. This makes it a versatile compound for various scientific and industrial applications.
特性
分子式 |
C27H23ClN2O3S |
|---|---|
分子量 |
491.0 g/mol |
IUPAC名 |
N-(3-carbazol-9-yl-2-hydroxypropyl)-4-chloro-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C27H23ClN2O3S/c28-20-14-16-23(17-15-20)34(32,33)30(21-8-2-1-3-9-21)19-22(31)18-29-26-12-6-4-10-24(26)25-11-5-7-13-27(25)29/h1-17,22,31H,18-19H2 |
InChIキー |
SHAVBJGAKXYWNS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)S(=O)(=O)C5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B11627258.png)
![ethyl 2-[2-(4-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11627264.png)
![(3Z)-1-Allyl-3-(6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11627267.png)
![2-(4-chlorophenyl)-3-[2-(2,5-dimethylphenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11627272.png)

![(6Z)-5-imino-3-phenyl-6-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11627284.png)
![N'-(1-methylpiperidin-4-ylidene)-4-[(phenylsulfanyl)methyl]benzohydrazide](/img/structure/B11627288.png)
![(1Z)-N'-{[(3-methoxyphenyl)carbonyl]oxy}-2-(naphthalen-1-yl)ethanimidamide](/img/structure/B11627298.png)
![3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627299.png)
![2-methoxyethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11627315.png)
![prop-2-enyl 5-(4-cyanophenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11627326.png)
![N-(3,4-Dimethoxyphenyl)-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide](/img/structure/B11627327.png)
![3-(4-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11627339.png)
![4,5-Dichloro-2-[(4-chlorophenyl)carbamoyl]benzoic acid](/img/structure/B11627346.png)
